molecular formula C7H7BFNO4 B8237628 [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid

[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid

Cat. No.: B8237628
M. Wt: 198.95 g/mol
InChI Key: DTWSQQKZUYSTLG-UHFFFAOYSA-N
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Description

[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid is a high-value, multifunctional heteroaromatic building block designed for advanced research and development applications, particularly in medicinal chemistry and material science. This compound integrates a reactive boronic acid functional group with a synthetically versatile pyridine core, making it a pivotal intermediate in the construction of complex molecules. The primary research application of this compound is its use in metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental in creating complex organic structures, including potential active pharmaceutical ingredients (APIs) and functional materials. The boronic acid group acts as a crucial handle for these coupling reactions . Furthermore, the boronic acid moiety can act as a bioisostere for a carboxylic acid , which can significantly alter the selectivity, physicochemical properties, and pharmacokinetic profile of a bioactive molecule . This principle has been successfully leveraged in several FDA-approved boronic acid drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The structure of this building block is particularly advantageous. The electron-withdrawing methoxycarbonyl ester group can influence the acidity and reactivity of the boronic acid, while also serving as a point for further synthetic modification, for instance, hydrolysis to a carboxylic acid or amide formation. The presence of the fluorine atom on the pyridine ring is a common strategy in drug design to modulate electronic characteristics, enhance metabolic stability, and improve membrane permeability. As a research chemical, this product is offered with high purity and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

(2-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO4/c1-14-7(11)4-2-5(8(12)13)6(9)10-3-4/h2-3,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWSQQKZUYSTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metalation and Boronation Strategies

Directed ortho-metalation (DoM) has emerged as a cornerstone for introducing boronic acid groups into electron-deficient pyridine derivatives. In the context of [2-fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid, the methoxycarbonyl group at position 5 serves as a directing group, facilitating lithiation at position 3. A representative protocol involves treating 2-fluoro-5-(methoxycarbonyl)pyridine with lithium diisopropylamide (LDA) at temperatures below -55°C under nitrogen protection . Subsequent quenching with triisopropyl borate ester generates the boronic acid after acidic workup.

Critical parameters include:

  • Temperature control : Reactions conducted above -55°C risk side reactions, including decomposition of intermediates.

  • Solvent selection : Tetrahydrofuran (THF) or diethyl ether is preferred for optimal lithiation kinetics.

  • Stoichiometry : A 1:1.2 molar ratio of substrate to LDA ensures complete deprotonation, while excess triisopropyl borate (1.1–1.2 equiv) maximizes boronation efficiency .

Challenges arise from the competing directing effects of the fluorine atom at position 2, which may inadvertently steer metalation to position 4. Computational studies suggest that the electron-withdrawing nature of the methoxycarbonyl group dominates, favoring position 3 metalation .

Halogen-Boron Exchange Reactions

Halogen-boron exchange offers an alternative route, particularly when starting from halogenated precursors. For example, 3-bromo-2-fluoro-5-(methoxycarbonyl)pyridine undergoes transmetalation with n-BuLi or Grignard reagents, followed by treatment with boronic acid pinacol ester (B2Pin2). This method, adapted from analogous pyridine boronic acid syntheses, achieves moderate yields (50–65%) but requires stringent exclusion of moisture .

Representative protocol :

  • Halogenation : Bromination of 2-fluoro-5-(methoxycarbonyl)pyridine using N-bromosuccinimide (NBS) in acetonitrile at 0°C.

  • Exchange reaction : Treatment of the brominated intermediate with n-BuLi (-78°C, THF) and subsequent addition of B2Pin2.

  • Hydrolysis : Acidic hydrolysis of the pinacol ester to yield the boronic acid.

Limitations include the instability of the brominated precursor and competing side reactions during hydrolysis. Recent advances in flow chemistry have mitigated these issues by enabling precise control over reaction times and temperatures .

Suzuki-Miyaura Cross-Coupling Applications

While primarily used for biaryl synthesis, Suzuki-Miyaura cross-coupling can indirectly contribute to boronic acid preparation. For instance, palladium-catalyzed coupling of 3-bromo-2-fluoro-5-(methoxycarbonyl)pyridine with bis(pinacolato)diboron (B2Pin2) introduces the boron group. Catalyst screening data from analogous systems reveal that Pd(dba)2 with XantPhos ligand in cyclopentyl methyl ether (CPME) achieves >99% conversion at 106°C within 45 minutes .

Catalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Time (h)Conversion (%)
Pd(dba)2 (2.5)XantPhos (5)Cs2CO3 (1)CPME1060.7599

This method’s advantages include scalability and compatibility with sensitive functional groups. However, the requirement for anhydrous conditions and high catalyst loadings (2.5 mol %) increases costs for industrial applications.

Protecting Group Strategies for Boronic Acids

The inherent instability of boronic acids under basic and oxidative conditions necessitates protective measures during synthesis. Methyl boronic ester derivatives, such as the pinacol ester, are routinely employed. For this compound, protection is achieved by reacting the crude boronic acid with pinacol in toluene under reflux. Deprotection via transesterification with trifluoroacetic acid (TFA) restores the boronic acid functionality without degrading the methoxycarbonyl group .

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are indispensable for verifying structure and purity. Key 1H NMR signals for the target compound include:

  • A singlet at δ 3.93 ppm for the methoxycarbonyl group.

  • A doublet of doublets at δ 8.21 ppm (J = 5.2 Hz, 1.8 Hz) for H-4.

  • A broad peak at δ 8.5–9.0 ppm for the boronic acid protons, which may exchange with D2O.

HPLC purity thresholds exceeding 98% are achievable using C18 reverse-phase columns with a water-acetonitrile gradient (0.1% formic acid).

Industrial-Scale Considerations

Scale-up challenges center on cryogenic conditions for metalation and boronation steps. Continuous flow reactors address these by enabling rapid mixing and heat transfer. For example, a pilot-scale synthesis using a microreactor system (-60°C, residence time 2 minutes) achieved 85% yield, compared to 70% in batch mode . Solvent recovery systems for THF and CPME further enhance sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The fluoro and methoxycarbonyl groups on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), temperature (80-100°C)

    Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol), temperature (room temperature to 50°C)

    Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., dimethylformamide), temperature (50-100°C)

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Phenols: Formed via oxidation of the boronic acid group

    Substituted Pyridines: Formed via nucleophilic substitution reactions

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Serves as a building block in the development of new catalytic systems for organic transformations.

Biology:

    Molecular Probes: Used in the design of molecular probes for biological imaging and diagnostics.

    Drug Discovery: Acts as a precursor in the synthesis of bioactive molecules for drug discovery and development.

Medicine:

    Pharmaceutical Intermediates: Used in the synthesis of intermediates for various pharmaceutical compounds.

    Therapeutic Agents:

Industry:

    Material Science: Utilized in the synthesis of materials with specific electronic and optical properties.

    Agrochemicals: Employed in the development of new agrochemical products for crop protection.

Mechanism of Action

The mechanism of action of [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.

    Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups CAS Number Reference
This compound 2-F, 5-COOMe, 3-B(OH)₂ Ester, Fluorine Not provided
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid 2-F, 5-SMe, 3-B(OH)₂ Thioether, Fluorine 1451392-59-8
(2-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid 2-F, 5-CF₃, 3-B(OH)₂ Trifluoromethyl, Fluorine 1253569-51-5
2-Methoxy-5-pyridineboronic acid 2-OMe, 5-B(OH)₂ Methoxy Not available
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid 5-COOEt, 3-B(OH)₂ Ester 875781-62-7

Key Observations:

Electron-Withdrawing Effects: The target compound’s fluorine (-F) and methoxycarbonyl (-COOMe) groups are both electron-withdrawing, enhancing boronic acid reactivity in cross-couplings compared to electron-donating groups like methoxy (-OMe) .

Steric and Solubility Considerations: The methoxycarbonyl group introduces moderate steric hindrance, which may reduce coupling yields compared to smaller substituents like methylthio (-SMe) . Polar groups (e.g., -COOMe) improve solubility in polar solvents (e.g., dimethyl sulfoxide), whereas non-polar substituents like -CF₃ limit water compatibility .

Reactivity in Suzuki-Miyaura Couplings

Table 2. Reactivity and Stability Profiles

Compound Name Reactivity (Relative) Stability Notes Reference
This compound High Moderate stability; sensitive to protodeboronation
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid Moderate Stable at room temperature
(2-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid High Requires -20°C storage; prone to decomposition
2-Methoxy-5-pyridineboronic acid Moderate Stable; widely used in heteroaryl synthesis
  • Reactivity Trends : Electron-withdrawing groups (e.g., -COOMe, -CF₃) activate the boronic acid for coupling by increasing electrophilicity. However, excessive steric bulk (e.g., from -COOMe) can hinder catalyst accessibility .
  • Stability : Fluorinated analogs are susceptible to protodeboronation under acidic or aqueous conditions, necessitating careful handling .

Biological Activity

[2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid is an organoboron compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with a fluoro and a methoxycarbonyl group. The combination of these functional groups provides distinct electronic and steric characteristics, making it particularly useful in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions.

  • IUPAC Name : (2-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid
  • Molecular Formula : C7H8BFNO4
  • Molecular Weight : 180.96 g/mol
  • CAS Number : 871329-53-2

The biological activity of this compound can be attributed to its role in facilitating chemical reactions that are crucial in drug development. Its mechanism of action primarily involves:

  • Oxidative Addition : The palladium catalyst engages with the aryl halide, forming a palladium-aryl complex.
  • Transmetalation : The boronic acid transfers its aryl group to the palladium center, resulting in a palladium-biaryl complex.
  • Reductive Elimination : The biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Table 1: Biological Activities of Related Boronic Acids

Compound NameBiological ActivityIC50 Value (µM)Reference
[2-Fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acidAntitumor activity<0.01
[2-Fluoro-3-methylpyridin-5-yl]boronic acidInhibition of tubulin polymerization0.229
[2-Fluoro-5-(hydroxymethyl)pyridin-3-yl]boronic acidModulation of P-glycoprotein6.0

Case Studies

  • Antitumor Activity : A study highlighted the anti-proliferative effects of related boronic acids on various cancer cell lines, with some exhibiting GI50 values below 0.01 µM, indicating potent efficacy against tumor growth.
  • Enzyme Inhibition : Boronic acids have been studied for their ability to inhibit enzymes such as GABA aminotransferase, which plays a role in neurotransmitter regulation. This mechanism suggests potential applications in treating neurological disorders.

Q & A

Q. What are the primary synthetic routes for [2-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic acid moiety to form carbon-carbon bonds with halogenated aromatic partners. For example, in Reference Example 13 (EP 4 374 877 A2), a similar boronic acid derivative reacted with a pyrimidine ester under palladium catalysis to yield coupled products . Additionally, esterification of pre-functionalized pyridine intermediates (e.g., methyl nicotinate derivatives) is a precursor step, as seen in reactions involving methoxycarbonyl groups .

Key Methodological Steps :

  • Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
  • Optimize solvent systems (e.g., DME/H₂O or THF/H₂O).
  • Maintain inert atmosphere (N₂/Ar) and moderate temperatures (60–80°C).

Q. How is the compound characterized for purity and structural integrity?

Liquid Chromatography-Mass Spectrometry (LCMS) and High-Performance Liquid Chromatography (HPLC) are standard. For instance, LCMS analysis of a related trifluoromethylpyrimidine ester showed m/z 366 [M+H]⁺ and a retention time of 1.26 minutes under acidic conditions . Nuclear Magnetic Resonance (NMR) (¹H/¹³C/¹⁹F) confirms substituent positions, with the methoxycarbonyl group appearing as a singlet near δ 3.9 ppm (¹H) and 165–170 ppm (¹³C).

Recommended Protocols :

  • HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient.
  • ¹⁹F NMR: Reference CFCl₃ for fluorine chemical shifts.

Q. What are optimal storage conditions to ensure stability?

Store at 0–6°C in airtight, light-protected containers. Evidence from Kanto Reagents’ catalog indicates boronic acids degrade at room temperature, necessitating cold storage to prevent protodeboronation .

Q. Which coupling partners are most reactive with this boronic acid?

Electron-deficient aryl halides (e.g., nitro-, cyano-, or trifluoromethyl-substituted aryl bromides) show enhanced reactivity due to accelerated transmetallation. Pyrimidine and pyridine derivatives are common partners, as seen in patent applications .

Q. How does the fluorine substituent influence reactivity?

The meta-fluoro group enhances electrophilicity at the pyridine ring, facilitating cross-coupling. It also reduces steric hindrance compared to bulkier substituents, improving catalyst turnover .

Advanced Research Questions

Q. How does the methoxycarbonyl group impact Suzuki-Miyaura coupling efficiency?

The electron-withdrawing methoxycarbonyl group increases the electrophilicity of the pyridine ring, accelerating oxidative addition of palladium catalysts. However, steric effects near the boronic acid can slow transmetallation. Computational studies (DFT) suggest that planar alignment of the boronic acid and aryl halide orbitals is critical for optimal coupling yields .

Q. What computational strategies are used to design derivatives of this compound?

Density Functional Theory (DFT) predicts electronic effects of substituents on reaction pathways, while molecular docking evaluates binding affinity in therapeutic contexts (e.g., protease inhibitors). For example, boronic acids are modeled as transition-state analogs in enzyme inhibition studies .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies often arise from catalyst loading or solvent purity . Systematic optimization (e.g., Design of Experiments) is recommended:

  • Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).
  • Vary base strength (K₂CO₃ vs. CsF).
  • Monitor moisture levels in solvents (anhydrous THF vs. technical grade) .

Q. What are the challenges in quantifying boronic acid degradation products?

Protodeboronation generates fluoropyridine and boric acid , which are detectable via:

  • Ion Chromatography (IC) for borate ions.
  • GC-MS for volatile fluorinated byproducts. Stability studies under varying pH (4–9) and temperature (25–60°C) are critical .

Q. How to evaluate this compound’s potential as a bioisostere?

Compare its logP , pKa , and hydrogen-bonding capacity to carboxyl or sulfonyl groups. In medicinal chemistry, its ability to mimic transition states in serine proteases (e.g., proteasome inhibitors) is validated through kinetic assays and X-ray crystallography .

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